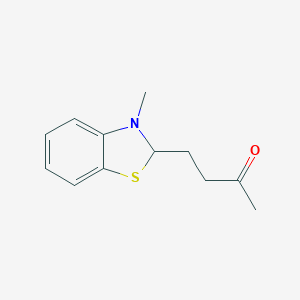

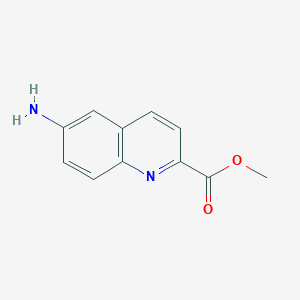

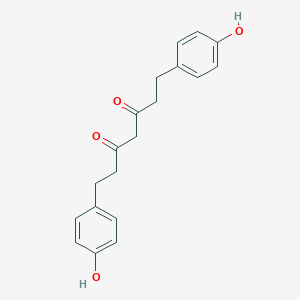

![molecular formula C13H16N2 B056058 3-[4-(Diethylamino)phenyl]prop-2-enenitrile CAS No. 119516-33-5](/img/structure/B56058.png)

3-[4-(Diethylamino)phenyl]prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[4-(Diethylamino)phenyl]prop-2-enenitrile, also known as DEAPN, is an organic compound that has been studied for its potential applications in scientific research. It is a colorless solid that is soluble in organic solvents, such as methanol, ethanol, and acetone. DEAPN has been studied for its ability to act as a reagent in organic synthesis and for its potential applications in biochemical and physiological research.

Scientific Research Applications

Antimicrobial Activities

Research by Sanna et al. (2002) synthesized a series of compounds, including derivatives related to "3-[4-(Diethylamino)phenyl]prop-2-enenitrile," exploring their antimycobacterial activity. This study is part of broader efforts to identify new therapeutic agents against tuberculosis, highlighting the importance of structural variations for biological activity and providing insights into structure-activity relationships (Sanna et al., 2002).

Electropolymerization and Material Science

Bıyıklıoğlu and Alp (2017) investigated the electropolymerization of silicon naphthalocyanines (SiNcs) substituted with derivatives similar to "this compound." These compounds displayed non-aggregation in various solvents and exhibited promising electrochemical properties, suggesting their utility in the development of electronic and photonic materials (Bıyıklıoğlu & Alp, 2017).

Nonlinear Optical Properties

Anandan et al. (2018) designed and synthesized thiophene dyes, including "this compound" derivatives, for optoelectronic devices. These compounds demonstrated significant nonlinear absorption and optical limiting behavior, making them suitable for applications in protecting human eyes and optical sensors and stabilizing light sources in optical communications (Anandan et al., 2018).

Catalysis

Saka et al. (2013) explored the catalytic activity of novel phthalocyanine complexes substituted with "this compound" in the oxidation of cyclohexene. These complexes showcased a selective oxidation process, providing an insight into the potential of such compounds in catalytic applications (Saka et al., 2013).

Mechanism of Action

Target of Action

It’s known that the compound is involved in the synthesis of 1,2,3,4-tetrahydroquinolino-5-carbonitriles .

Mode of Action

The compound interacts with its targets through a mechanism known as the tert-amino effect . This involves the reaction of ortho-(N,N-dialkylamino)benzaldehydes with benzoylacetonitrile, which leads to the formation of 1,2,3,4-tetrahydroquinolino-5-carbonitriles .

Biochemical Pathways

The biochemical pathways affected by this compound involve the cyclization of the intermediate 2-(phenylcarbonyl)-3-[2-[(dialkyl-amino)phenyl]prop-2-enenitriles . This process results in the formation of fused 1,2,3,4-tetrahydroquinolino-5-carbonitriles .

Result of Action

The molecular and cellular effects of the compound’s action result in the formation of 1,2,3,4-tetrahydroquinolino-5-carbonitriles . These compounds are of considerable interest due to their biological activity and their remarkable reactivity, which makes them convenient building blocks in the synthesis of other structures with high biological activity .

Action Environment

It’s known that the cyclization of n,n-dialkyl-o-vinylanilines to give 1,2,3,4-tetrahydroquinolino-5-carbonitriles is influenced by the reaction conditions .

properties

IUPAC Name |

3-[4-(diethylamino)phenyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-3-15(4-2)13-9-7-12(8-10-13)6-5-11-14/h5-10H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWFCIFHEOTMMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403604 |

Source

|

| Record name | 3-[4-(diethylamino)phenyl]prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119516-33-5 |

Source

|

| Record name | 3-[4-(diethylamino)phenyl]prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

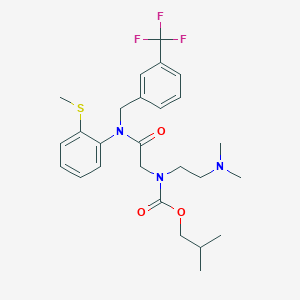

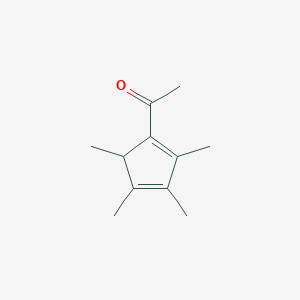

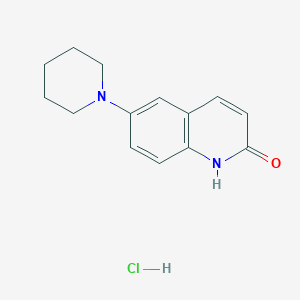

![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)

![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)